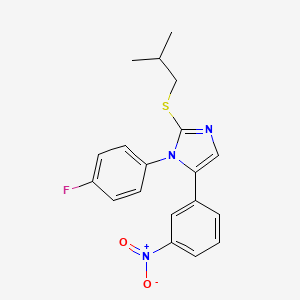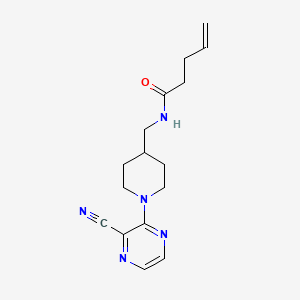
N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)戊-4-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a cyanopyrazine group, which is a pyrazine ring with a cyano group attached .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including the formation of the piperidine ring and the attachment of the cyanopyrazine group . The yield of the synthesis process can be quite high, reaching up to 90% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The cyanopyrazine group consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyano group .Chemical Reactions Analysis
This compound, like many organic compounds, can undergo a variety of chemical reactions. For example, it can participate in condensation reactions . The specific reactions it can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the cyano group could affect its polarity and solubility . The compound’s NMR spectrum provides information about its structure .科学研究应用
合成和抗肿瘤应用
利雅得 (2011) 的一项研究重点关注合成新型 N-芳基吡唑-含有烯胺酮作为合成具有潜在抗肿瘤和抗菌活性的化合物的重要中间体。这些化合物经过进一步反应,产生多种衍生物,包括联吡唑和吡唑基异恶唑,其中一些对人乳腺癌和肝癌细胞系的细胞毒作用与 5-氟尿嘧啶相当 (Riyadh, 2011).
神经炎症成像
Horti 等人 (2019) 开发了 [11C]CPPC,这是一种对巨噬细胞集落刺激因子 1 受体 (CSF1R) 特异的 PET 放射性示踪剂,CSF1R 是小胶质细胞特异性标志物。这种化合物允许对反应性小胶质细胞及其在神经炎症中的作用进行无创成像,从而深入了解中枢神经系统恶性肿瘤的免疫环境和免疫治疗的效果 (Horti et al., 2019).
王等人 (2018) 合成了一种用于神经炎症中 IRAK4 酶成像的新型潜在 PET 示踪剂,展示了此类化合物在探索神经炎症通路及其潜在治疗靶点方面的多功能性 (Wang et al., 2018).
抗惊厥和镇痛活性
卡明斯基等人 (2016) 合成了 3-甲基-和 3,3-二甲基-(2,5-二氧代吡咯烷-1-基)丙酸或丁酸的新型哌嗪酰胺作为潜在的杂合抗惊厥药。这些化合物结合了众所周知抗癫痫药物的片段,在小鼠的临床前癫痫模型中显示出广泛的活性范围 (Kamiński et al., 2016).
抗菌和抗癌评价
邦多克和吉曼 (2015) 探索了新型 2-氯-3-杂芳基喹啉的合成,展示了某些衍生物强大的抗菌和抗癌活性。他们的研究展示了利用 N-((1-(3-氰基吡嗪-2-基)哌啶-4-基)甲基)戊-4-烯酰胺衍生物开发新治疗剂的潜力 (Bondock & Gieman, 2015).
作用机制
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on the structure, it can be hypothesized that it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions . The presence of a piperidine ring and a cyanopyrazine group could potentially influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Compounds with similar structures have been reported to interfere with various biochemical pathways, such as those involved in cell signaling, enzyme activity regulation, and disease progression
Result of Action
Based on the structure, it can be hypothesized that it may exert its effects by modulating the activity of its targets, leading to changes in cellular functions and processes
属性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-3-4-15(22)20-12-13-5-9-21(10-6-13)16-14(11-17)18-7-8-19-16/h2,7-8,13H,1,3-6,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVJLWVIDPJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

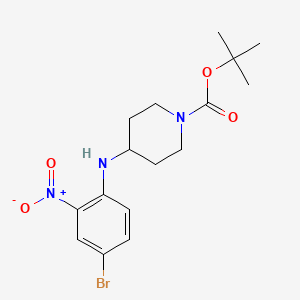
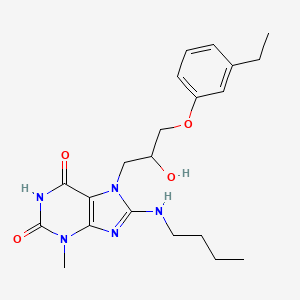
![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)
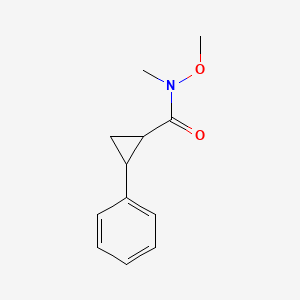
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2953853.png)
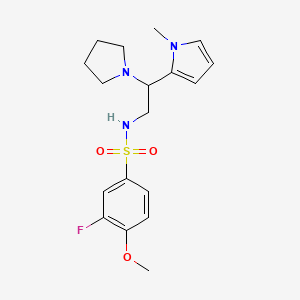
![3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2953856.png)
![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
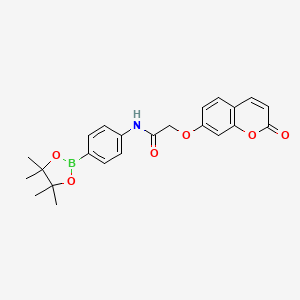
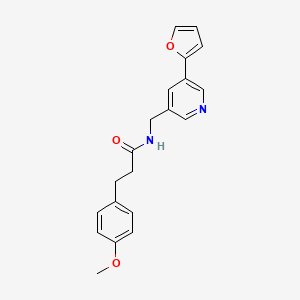
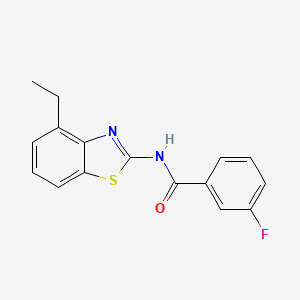
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)

